molecular formula C17H16 B3121942 9-Butylidene-9H-fluorene CAS No. 29754-40-3

9-Butylidene-9H-fluorene

Cat. No.: B3121942
CAS No.: 29754-40-3
M. Wt: 220.31 g/mol
InChI Key: LJFOAHNIFBJWDP-UHFFFAOYSA-N
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Description

9-Butylidene-9H-fluorene is an organic compound with the molecular formula C₁₇H₁₆ It is a derivative of fluorene, where a butylidene group is attached to the ninth position of the fluorene structure

Scientific Research Applications

9-Butylidene-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

While the exact mechanism of action for 9-Butylidene-9H-fluorene is not explicitly mentioned in the papers retrieved, one study suggests a plausible mechanism via the formation of allene carbocation intermediates in the synthesis of fluorene derivatives .

Safety and Hazards

While specific safety and hazard information for 9-Butylidene-9H-fluorene was not found, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and keeping the container tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Fluorene-based compounds, including 9-Butylidene-9H-fluorene, have been widely investigated because of their wide range of applications as organic materials, semiconductors, optoelectronics, organic dyes, photoconductors, as well as their applications in solar cells, fuel cells, and materials science . Future research may continue to explore these applications and develop new synthesis methods for these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butylidene-9H-fluorene typically involves the reaction of fluorene with butylidene chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

9-Butylidene-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 9-butylidene-9H-fluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 9-butyl-9H-fluorene using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, where the butylidene group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 9-Butylidene-9H-fluorenone.

    Reduction: 9-Butyl-9H-fluorene.

    Substitution: Various substituted fluorenes depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound of 9-Butylidene-9H-fluorene, with a similar structure but lacking the butylidene group.

    9-Butyl-9H-fluorene: A reduced form of this compound, where the butylidene group is replaced by a butyl group.

    9-Butylidene-9H-fluorenone: An oxidized form of this compound, where the butylidene group is converted to a carbonyl group.

Uniqueness

This compound is unique due to the presence of the butylidene group, which imparts distinct chemical properties and reactivity compared to its parent compound, fluorene. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

9-butylidenefluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFOAHNIFBJWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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